10-Allyl-10H-phenothiazine-2-carbonitrile
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Overview
Description
10-Allyl-10H-phenothiazine-2-carbonitrile is a chemical compound with the molecular formula C16H12N2S and a molecular weight of 264.34488 g/mol . It belongs to the phenothiazine family, which is known for its diverse applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of an allyl group attached to the nitrogen atom and a nitrile group at the second position of the phenothiazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Allyl-10H-phenothiazine-2-carbonitrile typically involves the reaction of phenothiazine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The nitrile group is introduced through a subsequent reaction with a suitable nitrile source, such as cyanogen bromide, under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified through crystallization or chromatography techniques to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
10-Allyl-10H-phenothiazine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10-Allyl-10H-phenothiazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 10-Allyl-10H-phenothiazine-2-carbonitrile involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit enzymes involved in oxidative stress pathways, leading to the generation of reactive oxygen species and subsequent cell death. Additionally, the compound can modulate neurotransmitter receptors, affecting neuronal signaling and function .
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine-2-carbonitrile: Lacks the allyl group but shares the phenothiazine core structure.
10-Methyl-10H-phenothiazine-2-carbonitrile: Contains a methyl group instead of an allyl group.
10-Ethyl-10H-phenothiazine-2-carbonitrile: Contains an ethyl group instead of an allyl group
Uniqueness
10-Allyl-10H-phenothiazine-2-carbonitrile is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. The allyl group enhances the compound’s reactivity in substitution reactions and may contribute to its potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
10-prop-2-enylphenothiazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S/c1-2-9-18-13-5-3-4-6-15(13)19-16-8-7-12(11-17)10-14(16)18/h2-8,10H,1,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOVAUWHGDAVOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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